N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
The target compound is a benzamide derivative featuring a 4,5-dimethyl-1,3-benzothiazole core linked to a 2,3-dimethoxybenzamide group and an N-[(pyridin-3-yl)methyl] substituent. Its structure combines heterocyclic moieties (benzothiazole and pyridine) with methoxy and methyl groups, which may influence solubility, bioavailability, and receptor-binding properties.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-10-11-20-21(16(15)2)26-24(31-20)27(14-17-7-6-12-25-13-17)23(28)18-8-5-9-19(29-3)22(18)30-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKLMZEGKTKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the reaction of the benzothiazole derivative with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzothiazole core using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridin-3-ylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Research: It serves as a precursor for the synthesis of other complex molecules and is used in studies involving organic synthesis and reaction mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Substituent Variations in Benzothiazole-Based Benzamides
Key structural analogs include:
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide (): Differs in substituents (4,5-dichloro vs. 4,5-dimethyl on benzothiazole; 3,5-dimethoxy vs. 2,3-dimethoxy on benzamide). The dichloro substitution increases molecular weight (MW: ~407.8 g/mol vs. ~393.4 g/mol for the target compound) and may enhance lipophilicity .
- 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) (): Shares a pyridinyl-thiazole scaffold but replaces the benzothiazole with a thiazole ring. The morpholinomethyl group could improve water solubility compared to the target compound’s methylpyridine substituent .
Radiolabeled Benzamide Derivatives
- [18F]Fallypride (): Contains a fluoropropyl chain and pyrrolidinylmethyl group. While structurally distinct, its benzamide core and methoxy groups highlight the importance of electronic effects in receptor binding (e.g., dopamine D2/D3 receptors). The target compound lacks radiolabeling but may share similar binding motifs .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
Spectral and Analytical Data
- Compounds : Characterized by 1H NMR (δ 2.4–3.1 for aliphatic protons) and HRMS (e.g., m/z 481.12 for 4d), confirming purity and regiochemistry. The target compound likely exhibits similar spectral patterns for methoxy and pyridine protons .
- : Highlights retention time and peak area correlations in chromatography, suggesting the dichloro analog’s higher lipophilicity may necessitate specialized HPLC conditions compared to the target compound .
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that belongs to the benzothiazole family. This class of compounds has garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.
- Molecular Formula : CHNOS
- CAS Number : 900006-19-1
- Structure : The compound features a benzothiazole moiety that is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study reported that various benzothiazole compounds showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL . The specific compound has not been extensively studied for its antimicrobial properties; however, its structural similarity to other active benzothiazoles suggests potential effectiveness.
Anti-inflammatory Effects
Benzothiazole derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, compounds with similar structures have shown the ability to inhibit COX activity, leading to reduced inflammation in animal models .
The biological activity of this compound likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with receptors influencing cell signaling pathways related to growth and inflammation.
Case Studies
Q & A
Q. Critical Parameters :
- Temperature control (e.g., 60–80°C for cyclization).
- Solvent selection (polar aprotic solvents enhance reaction efficiency).
- Purification via column chromatography or recrystallization .
Which analytical techniques are essential for characterizing the purity and structure of this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HPLC : Quantify purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 423.5) .
What is the hypothesized mechanism of action for this compound in biological systems?
Basic Research Question
The compound likely acts as a kinase or enzyme inhibitor due to:
- Benzothiazole Moiety : Binds to ATP pockets in kinases via π-π stacking and hydrophobic interactions .
- Pyridine and Methoxy Groups : Enhance solubility and modulate electronic effects for target affinity .
Validation : Competitive binding assays (e.g., fluorescence polarization) and enzymatic inhibition studies .
How can researchers optimize the synthetic yield of this compound?
Advanced Research Question
Optimization strategies include:
- Solvent Screening : Test DMF vs. DMSO for amide bond formation efficiency .
- Catalyst Selection : Use Pd(OAc)₂ for Suzuki couplings or CuI for Ullmann reactions .
- Reaction Time : Monitor intermediates via TLC or in situ IR to terminate reactions at peak yield .
Case Study : Replacing THF with DMF increased yield from 45% to 68% in a similar benzothiazole derivative .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : Varying pH or serum concentrations alter compound stability. Validate protocols using standardized cell lines (e.g., HepG2 for cytotoxicity) .
- Structural Variants : Compare analogs (e.g., 4-fluoro vs. 6-bromo substitutions) to isolate substituent effects .
Methodology : Meta-analysis of IC₅₀ values across studies and dose-response curve replication .
What computational approaches can predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key residues: Lys721 and Asp831 .
- MD Simulations : Assess binding stability over 100 ns trajectories with GROMACS .
- QSAR Modeling : Correlate substituent electronegativity with inhibitory potency .
How does the choice of solvent impact the compound’s stability during storage?
Advanced Research Question
- Polar Solvents (DMSO) : Prevent aggregation but may induce oxidation. Use argon blankets for long-term storage .
- Non-Polar Solvents (Hexane) : Risk precipitation; recommend −20°C storage in amber vials .
What are the strategies to enhance the compound’s bioavailability for in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce ester groups for hydrolytic activation in plasma .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and half-life .
How can researchers validate the compound’s selectivity across related biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
